molecular formula C7H14BrNOSi B11878011 4-Bromo-3-((trimethylsilyl)oxy)butanenitrile CAS No. 125945-89-3

4-Bromo-3-((trimethylsilyl)oxy)butanenitrile

Cat. No.: B11878011
CAS No.: 125945-89-3
M. Wt: 236.18 g/mol
InChI Key: JFKCKWJWGWUZEO-UHFFFAOYSA-N
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Description

4-Bromo-3-((trimethylsilyl)oxy)butanenitrile is an organic compound with the molecular formula C7H14BrNOSi It is a derivative of butanenitrile, where a bromine atom is attached to the fourth carbon, and a trimethylsilyl group is attached to the oxygen on the third carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-((trimethylsilyl)oxy)butanenitrile typically involves the reaction of 4-bromobutanenitrile with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The general reaction scheme is as follows:

4-Bromobutanenitrile+Trimethylsilyl chlorideThis compound\text{4-Bromobutanenitrile} + \text{Trimethylsilyl chloride} \rightarrow \text{this compound} 4-Bromobutanenitrile+Trimethylsilyl chloride→this compound

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like distillation or crystallization, would apply.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-((trimethylsilyl)oxy)butanenitrile can undergo various types of chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: The nitrile group can be reduced to an amine.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

Major Products Formed

    Nucleophilic substitution: Products depend on the nucleophile used, such as azides, cyanides, or thiols.

    Oxidation: Products include carboxylic acids, ketones, or aldehydes.

    Reduction: Primary amines are the major products.

Scientific Research Applications

4-Bromo-3-((trimethylsilyl)oxy)butanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-3-((trimethylsilyl)oxy)butanenitrile depends on the specific reaction it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. The trimethylsilyl group can act as a protecting group for the hydroxyl functionality, preventing unwanted side reactions.

Comparison with Similar Compounds

Similar Compounds

    4-Bromobutanenitrile: Lacks the trimethylsilyl group, making it less reactive in certain contexts.

    3-((Trimethylsilyl)oxy)butanenitrile: Lacks the bromine atom, affecting its reactivity in nucleophilic substitution reactions.

Uniqueness

4-Bromo-3-((trimethylsilyl)oxy)butanenitrile is unique due to the presence of both the bromine atom and the trimethylsilyl group, which confer distinct reactivity patterns and make it a versatile intermediate in organic synthesis.

Properties

CAS No.

125945-89-3

Molecular Formula

C7H14BrNOSi

Molecular Weight

236.18 g/mol

IUPAC Name

4-bromo-3-trimethylsilyloxybutanenitrile

InChI

InChI=1S/C7H14BrNOSi/c1-11(2,3)10-7(6-8)4-5-9/h7H,4,6H2,1-3H3

InChI Key

JFKCKWJWGWUZEO-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OC(CC#N)CBr

Origin of Product

United States

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